molecular formula C12H11NO2 B13323016 2-(Isoquinolin-4-yl)propanoic acid

2-(Isoquinolin-4-yl)propanoic acid

Cat. No.: B13323016
M. Wt: 201.22 g/mol
InChI Key: COVCHNNXSDGQHI-UHFFFAOYSA-N
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Description

2-(Isoquinolin-4-yl)propanoic acid is an organic compound that belongs to the class of isoquinoline derivatives Isoquinoline is a heterocyclic aromatic organic compound that is structurally related to quinoline The compound this compound is characterized by the presence of an isoquinoline ring attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isoquinolin-4-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of isoquinoline with a suitable propanoic acid derivative under specific reaction conditions. For example, the esterification of isoquinoline with propanoic acid in the presence of a catalyst such as sulfuric acid can yield the desired compound. Another approach involves the use of Grignard reagents, where isoquinoline is reacted with a propanoic acid derivative in the presence of a magnesium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification or Grignard reactions. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Industrial processes often employ continuous flow reactors to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

2-(Isoquinolin-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The isoquinoline ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol or amine derivatives.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

2-(Isoquinolin-4-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Isoquinolin-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-4-carboxylic acid: Similar structure but with a quinoline ring instead of isoquinoline.

    2-(Quinolin-4-yl)propanoic acid: Similar structure but with a quinoline ring.

    Isoquinoline-3-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.

Uniqueness

2-(Isoquinolin-4-yl)propanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its isoquinoline ring system and propanoic acid moiety make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

2-isoquinolin-4-ylpropanoic acid

InChI

InChI=1S/C12H11NO2/c1-8(12(14)15)11-7-13-6-9-4-2-3-5-10(9)11/h2-8H,1H3,(H,14,15)

InChI Key

COVCHNNXSDGQHI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=CC2=CC=CC=C21)C(=O)O

Origin of Product

United States

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